molecular formula C9H12ClN5 B093577 N,N'-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine CAS No. 15468-86-7

N,N'-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine

Cat. No. B093577
CAS RN: 15468-86-7
M. Wt: 225.68 g/mol
InChI Key: JVNONOVWALQTEB-UHFFFAOYSA-N
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Description

“N,N’-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine” is a chemical compound. However, there is limited information available about this specific compound. It is similar to “6-Chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine”, which is a compound with the molecular formula C7H12ClN51.



Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the chloride ion of certain compounds can be replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base2. However, the specific synthesis process for “N,N’-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine” is not readily available in the retrieved sources.



Molecular Structure Analysis

The molecular structure of a compound provides insights into its physical and chemical properties. However, the specific molecular structure of “N,N’-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine” is not provided in the retrieved sources.



Chemical Reactions Analysis

The chemical reactions involving “N,N’-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine” are not explicitly mentioned in the retrieved sources.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide insights into its reactivity, stability, and potential uses. However, the specific physical and chemical properties of “N,N’-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine” are not provided in the retrieved sources.


Safety And Hazards

The safety and hazards associated with a chemical compound are important for understanding its potential risks. However, the specific safety and hazards of “N,N’-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine” are not provided in the retrieved sources.


Future Directions

The future directions for research and development involving “N,N’-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine” are not provided in the retrieved sources.


Please note that this analysis is based on the limited information available from the retrieved sources. For a more comprehensive analysis, further research and expert consultation may be required.


properties

IUPAC Name

6-chloro-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN5/c1-3-5-11-8-13-7(10)14-9(15-8)12-6-4-2/h3-4H,1-2,5-6H2,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNONOVWALQTEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=NC(=N1)Cl)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165700
Record name N,N'-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine

CAS RN

15468-86-7
Record name 6-Chloro-N2,N4-di-2-propen-1-yl-1,3,5-triazine-2,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15468-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015468867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-diallyl-6-chloro-1,3,5-triazine-2,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.883
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N,N'-DIALLYL-6-CHLORO-1,3,5-TRIAZINE-2,4-DIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7BN4VYW9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

54.9 g (0.96 mole) of allylamine are added dropwise, in the course of 1.5 hours and while stirring, to a clear solution of 73.8 g (0.4 mole) of cyanuric chloride in 500 ml of toluene, the temperature being kept between 20° and 30° by applying gentle external cooling to the reaction vessel. After stirring for a further two hours at room temperature and for one hour at 50°, the mixture is cooled to 20°, and a solution of 16 g (0.4 mole) of sodium hydroxide in 70 ml of water is added dropwise at 20° in the course of 2 hours. After stirring for a further 2 hours at room temperature and for 6 hours at 60°, a further 16 g (0.4 mole) of sodium hydroxide in 70 ml of water are added dropwise in the course of 2 hours and stirring is continued for a further 5 hours at 60°. After the mixture has cooled to room temperature, 200 ml of water are added, and the precipitate is filtered off after stirring for approx. 30 minutes. The precipitate is thoroughly washed with water, thoroughly suction-drained and dried in vacuo at approx. 95°. The colourless 2,4-bis-allylamino-6-chloro-1,3,5-triazine thus obtained is analytically pure and has a melting point of 205°-206°; its water content is <0.3%. Yield 88.2 g (97.7% of theory).
Quantity
54.9 g
Type
reactant
Reaction Step One
Quantity
73.8 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
16 g
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

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